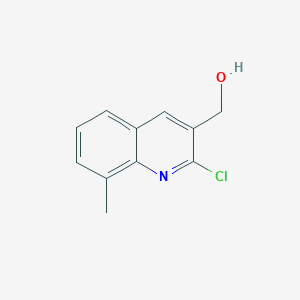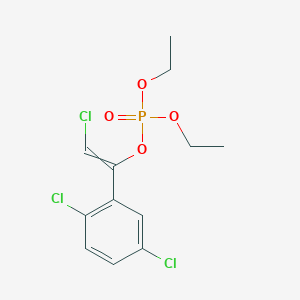
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate
Descripción general
Descripción
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate , also known as Dimethylvinphos , is a chemical compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>10</sub>Cl<sub>3</sub>O<sub>4</sub>P
- Molecular Weight : 331.52 g/mol
- CAS Number : 2274-67-1
- Synonyms : Dimethylvinfos, 2-Chloro-1-(2,4-dichlorophenyl)vinyl dimethyl phosphate
Synthesis Analysis
The synthesis of Dimethylvinphos involves the reaction of 2,5-dichlorophenyl vinyl ether with diethyl phosphite . The resulting compound is a phosphorothioate ester with insecticidal properties.
Molecular Structure Analysis
Dimethylvinphos has a vinyl group attached to a phosphorylated phenyl ring . The chlorine atoms contribute to its overall toxicity.
Chemical Reactions Analysis
Dimethylvinphos undergoes hydrolysis in the presence of water, leading to the release of diethyl phosphoric acid and the corresponding 2,5-dichlorophenyl vinyl alcohol .
Physical And Chemical Properties Analysis
- Physical State : Dimethylvinphos exists as a neat liquid .
- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.
- Melting Point : Not applicable (liquid).
- Boiling Point : Approximately 200°C .
- Vapor Pressure : Low.
- Stability : Stable under normal conditions.
Aplicaciones Científicas De Investigación
Toxicity Studies
- Toxicity in Birds : A study measured the acute oral toxicity of 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate, commonly known as chlorfenvinphos, in pigeons, pheasants, and quails. The compound was found to be particularly toxic to pigeons. It also showed differential inhibition of some brain iso-esterases in pigeons but not in pheasants or quails (Bunyan, Jennings, & Jones, 1971).
Environmental Impact Studies
- Residue in Cattle Tissues : Research investigated the accumulation of residues in the body tissues of cattle sprayed with Shell Compound 4072 (a form of 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate). The study found low residues in the tissues, predominantly in the fat, which were eliminated within 28 days or less (Ivey et al., 1966).
Pharmacological and Biochemical Research
- Effects on Antioxidants in Rats : A study conducted on rats revealed that chlorfenvinphos induced stimulation of enzymatic and nonenzymatic antioxidant systems and lipid peroxidation in erythrocytes and serum (Lukaszewicz-Hussain & Moniuszko-Jakoniuk, 2003).
- Membrane Permeability in Plants : Another study focused on the response of plant cell membranes to vinyl organophosphorus insecticides, including chlorfenvinphos. It was found that chlorfenvinphos increased the leakage of cell contents from the tissues of pea, corn, and beet, indicating an alteration in membrane structure (Lee & Wilkinson, 1973).
Neurological Studies
- Cholinergic Activation in Rats : Chlorfenvinphos was shown to cause central cholinergic activation in rats, indicated by changes in electroencephalogram (EEG) and electromyogram (EMG) patterns, along with significant decreases in cholinesterase (ChE) activity in the brain and red blood cells (Osumi, Fujiwara, Oishi, & Takaori, 1975).
Agricultural Applications
- Insect Control in Cattle : Research on the use of General Chemical 4072 (similar in composition to 2-chloro-1-(2,4-dichlorophenyl) vinyl diethyl phosphate) sprayed on cattle showed rapid absorption and elimination of the insecticide or its products, with urinary excretion accounting for a significant portion of the applied doses (Chamberlian & Hopkins, 1962).
Safety And Hazards
- Toxicity : Dimethylvinphos is highly toxic to humans and animals. It can cause cholinergic symptoms , including nausea, vomiting, sweating, and muscle twitching.
- Environmental Impact : It poses risks to aquatic organisms and soil ecosystems.
- Handling Precautions : Proper protective equipment and handling procedures are essential when working with Dimethylvinphos.
Direcciones Futuras
Research on Dimethylvinphos should focus on:
- Developing safer alternatives with reduced environmental impact.
- Understanding its persistence and degradation pathways in various environments.
- Investigating its potential health effects on long-term exposure.
Propiedades
IUPAC Name |
[2-chloro-1-(2,5-dichlorophenyl)ethenyl] diethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZOWOUWGAIUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041402 | |
| Record name | 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
CAS RN |
2701-86-2 | |
| Record name | Phosphoric acid, 2-chloro-1-(2,5-dichlorophenyl)ethenyl diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2701-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AI 3-24968 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-1-(2,5-dichlorophenyl)vinyl diethyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



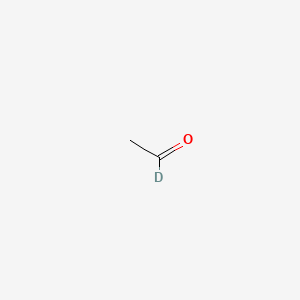
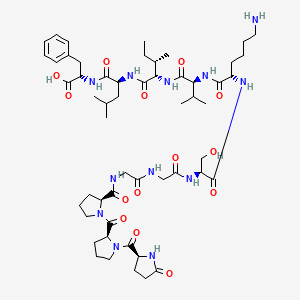
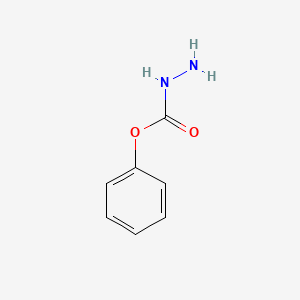
![(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanamide](/img/structure/B1595806.png)


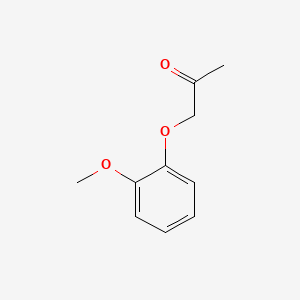
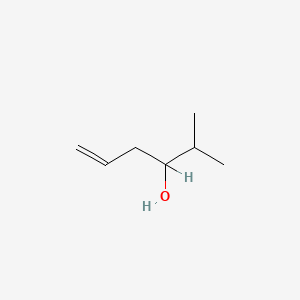
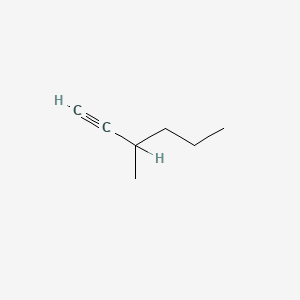

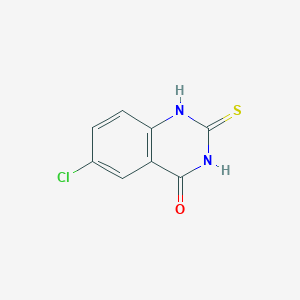
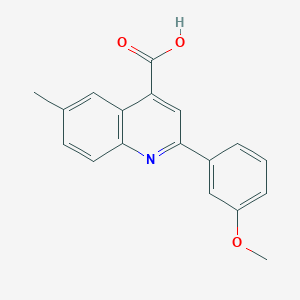
![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)
